1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide
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Overview
Description
1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide is an organic phosphorus compound with the chemical formula C10H12BrOP and a molecular weight of 259.08 g/mol . It is commonly found as a white to pale yellow solid and is soluble in organic solvents such as ethanol and ether . This compound is primarily used as an intermediate in organic synthesis, serving as a catalyst or ligand in various organic reactions .
Preparation Methods
One common method includes the reaction of 4-bromobenzyl chloride with a phospholane derivative under controlled conditions, followed by oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Cycloaddition: It participates in hetero-Diels–Alder reactions with thiochalcones, yielding bicyclic P,S-heterocycles.
Common reagents and conditions used in these reactions include THF as a solvent, temperatures around 60°C, and various catalysts depending on the specific reaction . Major products formed from these reactions include substituted phospholane derivatives and bicyclic heterocycles .
Scientific Research Applications
1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various metal ions . These interactions facilitate its role as a catalyst or ligand in organic reactions, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
1-(4-Bromophenyl)-1lambda5-phospholane 1-oxide is unique due to its specific structure and reactivity. Similar compounds include:
1-Phenylphospholane 1-oxide: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromophenylphosphine oxide: Similar in structure but differs in the phosphorus oxidation state and reactivity.
Phospholane derivatives: Various derivatives with different substituents on the phospholane ring, each with unique properties and applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-1λ5-phospholane 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrOP/c11-9-3-5-10(6-4-9)13(12)7-1-2-8-13/h3-6H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWJREVKKPRABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCP(=O)(C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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